Synthesis and Characterization of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one: A Technical Guide
Synthesis and Characterization of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one: A Technical Guide
Executive Summary
The compound 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (CAS: 1439900-41-0), also known as 3-amino-1-isopropylpyridin-2(1H)-one, is a highly versatile heterocyclic building block[1]. With a monoisotopic mass of 152.09496 Da and a molecular formula of C8H12N2O, this scaffold is frequently utilized in the rational design of pharmaceutical agents, most notably in the development of kinase inhibitors such as IRAK4 modulators for autoimmune and inflammatory diseases[1][2].
This whitepaper details a robust, self-validating two-step synthetic methodology for producing this compound. By analyzing the underlying causality of the reaction mechanisms—specifically the regioselective alkylation of an ambident nucleophile and the subsequent catalytic reduction—this guide provides researchers with a reproducible framework for synthesizing 1-alkyl-3-aminopyridin-2-one derivatives.
Mechanistic Rationale & Regioselectivity
The synthesis of 3-amino-1-isopropylpyridin-2(1H)-one relies on a two-step sequence starting from commercially available 3-nitropyridin-2(1H)-one.
The Ambident Nucleophile Challenge
The first step involves the alkylation of 3-nitropyridin-2(1H)-one. Deprotonation of the pyridinone yields an ambident anion with electron density distributed between the nitrogen (N-1) and the oxygen (O-2). According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen acts as a "soft" nucleophile. Furthermore, the presence of the electron-withdrawing nitro group at the C-3 position sterically and electronically deactivates the adjacent nitrogen, which can sometimes hinder N-alkylation[3].
To drive the regioselectivity toward the thermodynamically favored N-alkylated product (the pyridin-2-one core) rather than the kinetic O-alkylated byproduct (2-isopropoxypyridine), specific reaction parameters must be strictly controlled:
-
Electrophile Selection: Isopropyl iodide (2-iodopropane) is chosen over isopropyl chloride. The iodide is a softer leaving group, which preferentially reacts with the softer nitrogen center.
-
Solvent and Base: A polar aprotic solvent like N,N-Dimethylformamide (DMF) combined with Potassium Carbonate (K₂CO₃) ensures the anion is relatively "naked" and highly reactive, allowing the system to reach thermodynamic equilibrium favoring N-alkylation.
Nitro Reduction Causality
The second step is the reduction of the intermediate 1-isopropyl-3-nitropyridin-2(1H)-one. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under an H₂ atmosphere is the optimal choice. It offers near-quantitative yields and a self-validating workup (simple filtration), avoiding the generation of heavy metal waste associated with dissolving metal reductions (e.g., Iron or Tin-based methods).
Regioselectivity in the alkylation of the ambident 3-nitropyridin-2-one anion.
Experimental Workflows
The following protocols are designed as self-validating systems, incorporating specific in-process controls and purification rationales to ensure high fidelity.
Step 1: Synthesis of 1-Isopropyl-3-nitropyridin-2(1H)-one
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-nitropyridin-2(1H)-one (1.40 g, 10.0 mmol) and anhydrous DMF (25 mL) under a nitrogen atmosphere.
-
Deprotonation: Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Stir the suspension at ambient temperature for 15 minutes to ensure complete deprotonation. The solution will transition to a deep yellow/orange hue, indicating anion formation.
-
Alkylation: Add 2-iodopropane (1.50 mL, 15.0 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C and stir for 12 hours. In-process control: Monitor via TLC (Hexanes:EtOAc 1:1, UV active).
-
Workup (Critical Step): Quench the reaction by pouring it into 100 mL of ice water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL) . Rationale: DMF is highly miscible with EtOAc; the LiCl wash selectively partitions the DMF into the aqueous phase, preventing contamination of the final product.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the intermediate as a pale yellow solid.
Step 2: Synthesis of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one
-
Preparation: Dissolve 1-isopropyl-3-nitropyridin-2(1H)-one (1.0 g, 5.5 mmol) in HPLC-grade Methanol (20 mL) in a 100 mL flask.
-
Catalyst Addition: Purge the flask with N₂ for 5 minutes. Carefully add 10% Pd/C (100 mg, 10 wt%). Rationale: Purging prevents the spontaneous ignition of methanol vapors catalyzed by dry Pd/C.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 4–6 hours.
-
Workup: Once TLC confirms the complete consumption of the nitro intermediate, filter the reaction mixture through a tightly packed pad of Celite. Wash the Celite pad thoroughly with excess Methanol (30 mL) to ensure complete recovery of the amine.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 3-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one as an off-white to pale brown solid.
Forward synthesis workflow of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one.
Quantitative Characterization Data
Verification of the synthesized 3-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one is achieved through standard analytical techniques. The table below summarizes the expected quantitative data for structural confirmation[1].
| Analytical Method | Parameter / Nucleus | Expected Signal / Value | Structural Assignment |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | m/z 153.10 | Corresponds to C8H13N2O⁺ (Monoisotopic mass: 152.09 Da) |
| ¹H NMR (400 MHz, CDCl₃) | Isopropyl -CH₃ | ~1.35 ppm (doublet, 6H, J = 6.8 Hz) | Methyl groups of the isopropyl chain |
| Amine -NH₂ | ~4.20 ppm (broad singlet, 2H) | Primary amine protons (D₂O exchangeable) | |
| Isopropyl -CH | ~5.25 ppm (septet, 1H, J = 6.8 Hz) | Methine proton of the isopropyl chain | |
| Pyridine H-5 | ~6.05 ppm (triplet, 1H, J = 7.0 Hz) | Aromatic proton at C-5 | |
| Pyridine H-4 | ~6.55 ppm (doublet of doublets, 1H) | Aromatic proton at C-4 | |
| Pyridine H-6 | ~6.85 ppm (doublet of doublets, 1H) | Aromatic proton at C-6 | |
| ¹³C NMR (100 MHz, CDCl₃) | Isopropyl -CH₃ | ~21.5 ppm | Methyl carbons |
| Isopropyl -CH | ~46.2 ppm | Methine carbon attached to N-1 | |
| Carbonyl C=O | ~158.0 ppm | Amide carbonyl carbon (C-2) |
References
-
PubChemLite Database. Compound Summary for 1439900-41-0 (C8H12N2O). Université du Luxembourg. Available at:[Link]
- Google Patents.Imidazo[1,2-a]pyridinyl derivatives and their use in the treatment of disease (CN114245796A).
-
MDPI - Molecules. Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products. Available at: [Link]
